molecular formula C6H3BrINO B14860786 2-Bromo-6-iodoisonicotinaldehyde

2-Bromo-6-iodoisonicotinaldehyde

Cat. No.: B14860786
M. Wt: 311.90 g/mol
InChI Key: XJCDUVUOYSBTCP-UHFFFAOYSA-N
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Description

2-Bromo-6-iodoisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinaldehyde typically involves halogenation reactions starting from isonicotinaldehyde. One common method includes the bromination of isonicotinaldehyde followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted isonicotinaldehydes, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodoisonicotinaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-iodoisonicotinaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated isonicotinaldehydes. This dual halogenation allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C6H3BrINO

Molecular Weight

311.90 g/mol

IUPAC Name

2-bromo-6-iodopyridine-4-carbaldehyde

InChI

InChI=1S/C6H3BrINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H

InChI Key

XJCDUVUOYSBTCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)C=O

Origin of Product

United States

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